Deg-1

Molecular Weight Small Molecule CRISPR-Cas9

Deg-1 (CAS 2761446-55-1) is a synthetic bifunctional probe composed of an imidazole-based cleavage moiety linked via a polyethylene glycol (PEG) chain to an azide functional group for click chemistry. It is designed for non-enzymatic, targeted nucleic acid cleavage applications in epigenomic and epitranscriptomic research.

Molecular Formula C15H27N5O5
Molecular Weight 357.41 g/mol
Cat. No. B10857395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeg-1
Molecular FormulaC15H27N5O5
Molecular Weight357.41 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C15H27N5O5/c16-19-18-2-5-21-7-9-23-11-13-25-14-12-24-10-8-22-6-4-20-3-1-17-15-20/h1,3,15H,2,4-14H2
InChIKeyINBZJGUSXQXYEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deg-1 Bifunctional Click-Degrader Probe for Non-Enzymatic Targeted Nucleic Acid Cleavage


Deg-1 (CAS 2761446-55-1) is a synthetic bifunctional probe composed of an imidazole-based cleavage moiety linked via a polyethylene glycol (PEG) chain to an azide functional group for click chemistry . It is designed for non-enzymatic, targeted nucleic acid cleavage applications in epigenomic and epitranscriptomic research [1]. The molecule exhibits high solubility in DMSO (100 mg/mL) and can be formulated for in vivo applications .

Risks of Substituting Deg-1 with Generic Nucleic Acid Cleavage Reagents


Standard nucleases (e.g., RNase A) or alternative chemical cleavage methods (e.g., CRISPR-Cas systems) lack the programmable, small-molecule modularity of Deg-1 [1]. Deg-1's bifunctional design uniquely integrates a covalent target-binding event via click chemistry with a subsequent non-enzymatic cleavage step mediated by its imidazole group . Generic probes or enzymatic methods cannot replicate this sequential, non-enzymatic mechanism, which is crucial for applications requiring precise temporal control and avoidance of cellular genetic machinery [2].

Quantitative Differentiation: Deg-1 Performance Metrics vs. Alternative Cleavage Technologies


Molecular Weight and Structural Simplicity vs. CRISPR-Cas9 Complexes

Deg-1 is a small molecule with a molecular weight of 357.41 g/mol . In contrast, the most common gene-editing nuclease, Streptococcus pyogenes Cas9, is a large protein with a molecular weight of approximately 160,000 g/mol [1]. This significant difference in size directly impacts cellular delivery efficiency and formulation options.

Molecular Weight Small Molecule CRISPR-Cas9 Delivery

Solubility Profile for In Vivo Formulation vs. Common Alternative Probes

Deg-1 demonstrates high solubility in DMSO at 100 mg/mL and can be formulated for in vivo use at ≥ 2.5 mg/mL (6.99 mM) in a biocompatible vehicle (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) . This contrasts with many other small molecule probes, such as certain hydrophobic kinase inhibitors, which often require higher concentrations of organic solvents or specialized formulations to achieve comparable in vivo solubility.

Solubility Formulation DMSO In Vivo

Purity Specification for Reproducible Click Chemistry vs. Generic Reagents

Deg-1 is supplied with a verified purity of 99.45% as per HPLC analysis . This high level of purity is critical for click chemistry applications where trace impurities can interfere with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . Lower purity grades (e.g., ≥95%) offered by some vendors may introduce batch-to-batch variability and reduce reaction efficiency.

Purity Click Chemistry Reproducibility Quality Control

Primary Application Scenarios for Deg-1 Procurement Based on Evidenced Differentiation


Epitranscriptomic Mapping of RNA Modifications with meCLICK-Seq

Deg-1 is a critical component in the meCLICK-Seq platform, where its azide group enables covalent attachment to alkyne-tagged RNA substrates [1]. Its subsequent non-enzymatic cleavage activity allows for high-resolution mapping of RNA modifications like m6A without the biases and high-input requirements of antibody-based methods [2].

Targeted Degradation of Specific RNA Species for Functional Studies

By conjugating Deg-1 to a targeting ligand (e.g., a small molecule or oligonucleotide) via click chemistry, researchers can direct the probe to selectively cleave a specific RNA of interest within living cells . This approach offers a small-molecule alternative to RNA interference (RNAi) or CRISPR-Cas13, with the advantage of defined, tunable pharmacokinetics enabled by its small molecular weight and high solubility .

Development of Novel Anti-Viral Therapeutics

The patent covering Deg-1's technology explicitly mentions its potential for therapeutic applications, including anti-viral therapy [3]. The probe's ability to be programmed to cleave viral RNA genomes or transcripts offers a novel mechanism of action distinct from traditional small molecule inhibitors or biologics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deg-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.